molecular formula C18H25N3O3 B1146384 5-Hydroxy saxagliptin CAS No. 841302-24-7

5-Hydroxy saxagliptin

Número de catálogo: B1146384
Número CAS: 841302-24-7
Peso molecular: 331.4 g/mol
Clave InChI: GAWUJFVQGSLSSZ-YQWHHNEHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Hydroxy saxagliptin is a major active metabolite of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. This compound plays a crucial role in enhancing glucose-dependent insulin secretion by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .

Mecanismo De Acción

Target of Action

5-Hydroxy saxagliptin primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in regulating glucose homeostasis .

Mode of Action

This compound acts as a competitive inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows down the breakdown of incretin hormones, resulting in increased levels of these hormones in the body . This leads to an increase in insulin synthesis and release from pancreatic beta cells and a decrease in glucagon secretion from pancreatic alpha cells . The overall effect is a decrease in hepatic glucose production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the incretin hormone pathway . By inhibiting the DPP-4 enzyme, this compound prolongs the active incretin levels, which in turn regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells .

Pharmacokinetics

This compound is primarily metabolized by cytochrome P450 3A4/5 (CYP3A4/5) . Approximately 50% of the absorbed dose will undergo hepatic metabolism . The compound is eliminated by a combination of renal and hepatic clearance . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, which supports a once-daily dosing regimen .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of glucose homeostasis . By increasing the levels of active incretin hormones, it augments glucose-dependent insulin secretion, leading to improved glycemic control . This makes this compound an effective treatment for type 2 diabetes mellitus .

Análisis Bioquímico

Biochemical Properties

5-Hydroxy Saxagliptin inhibits DPP-4 , an enzyme responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound increases intact plasma GLP-1 and GIP concentrations, augmenting glucose-dependent insulin secretion .

Cellular Effects

This compound, by inhibiting DPP-4, influences cell function by augmenting glucose-dependent insulin secretion . This has a significant impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in glucose regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of DPP-4 . This inhibition increases the concentrations of GLP-1 and GIP, hormones that stimulate glucose-dependent insulin secretion . This results in improved glycemic control in patients with type 2 diabetes mellitus .

Temporal Effects in Laboratory Settings

In laboratory settings, the plasma concentration-time profiles for Saxagliptin and this compound were similar on days 1 and 7, with no evidence of drug accumulation on repeated dosing . The half-life of plasma DPP-4 inhibition with Saxagliptin 5 mg is 27 h, which supports a once-daily dosing regimen .

Metabolic Pathways

The metabolism of Saxagliptin, and by extension this compound, is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5) . Approximately 50% of the absorbed dose will undergo hepatic metabolism .

Transport and Distribution

Saxagliptin is orally absorbed and can be administered with or without food . It is eliminated by a combination of renal and hepatic clearance . The steady-state volume of distribution values for Saxagliptin ranged from 1.3 to 5.2 L/kg, indicating extravascular distribution .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy saxagliptin involves the hydroxylation of saxagliptin. This process typically employs cytochrome P450 (CYP) 3A4/5 enzymes, which catalyze the hydroxylation reaction under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar pathway, utilizing biocatalysts to achieve the hydroxylation of saxagliptin. The process is optimized for large-scale production, ensuring high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 5-Hydroxy saxagliptin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

5-Hydroxy saxagliptin has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Uniqueness: 5-Hydroxy saxagliptin is unique due to its specific hydroxylation, which enhances its selectivity and potency as a DPP-4 inhibitor. It is approximately fivefold more potent than sitagliptin and vildagliptin .

Actividad Biológica

5-Hydroxy saxagliptin (5-OH SAX) is a significant metabolite of saxagliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). Understanding the biological activity of 5-OH SAX is crucial for evaluating its pharmacological efficacy, safety, and potential therapeutic applications. This article reviews the pharmacokinetic and pharmacodynamic properties of 5-OH SAX, supported by relevant data tables and research findings.

Pharmacokinetics of this compound

Absorption and Metabolism
5-OH SAX is formed from saxagliptin through hepatic metabolism, primarily via cytochrome P450 enzymes CYP3A4/5. The bioavailability of saxagliptin is approximately 75%, with about 50% metabolized to 5-OH SAX in the liver . The systemic exposure to 5-OH SAX in plasma can be about three times that of the parent drug, indicating its significant presence and potential activity in vivo.

Pharmacokinetic Parameters
The pharmacokinetic profile of 5-OH SAX has been characterized through various studies. Key parameters include:

ParameterValue
Maximum Concentration (Cmax)Not specified
Time to Maximum Concentration (Tmax)~0.11 h
Half-Life (t1/2)~6.13 h
Volume of Distribution (V)~20 L/kg
Bioavailability~75%

Pharmacodynamics of this compound

DPP-4 Inhibition
Both saxagliptin and 5-OH SAX exhibit a high degree of selectivity for DPP-4 compared to other DPP enzymes. The maximum DPP-4 inhibition ratio for saxagliptin is reported at approximately 71.47%, while the inhibitory effect of 5-OH SAX is about half that of the parent compound, with an estimated EC50EC_{50} value that is approximately 0.46×EC500.46\times EC_{50} of saxagliptin . This indicates that while 5-OH SAX is active, it is less potent than saxagliptin itself.

Case Studies and Research Findings

Several studies have investigated the effects and efficacy of 5-OH SAX in clinical settings:

  • Type 2 Diabetes Mellitus Studies
    A study involving T2DM rats demonstrated that administration of 5-OH SAX resulted in significant DPP-4 inhibition, contributing to improved glycemic control. The pharmacokinetic/pharmacodynamic (PK/PD) modeling established a relationship between plasma concentrations and biological effects, facilitating predictions regarding dosing regimens .
  • Comparative Efficacy
    In clinical trials assessing the efficacy of saxagliptin versus other antidiabetic medications, it was found that both saxagliptin and its metabolite effectively increased levels of GLP-1 and GIP, hormones critical for insulin secretion. However, the reduced potency of 5-OH SAX necessitates consideration when evaluating overall therapeutic effectiveness .
  • Safety Profile
    Safety pharmacology studies have indicated that both saxagliptin and 5-OH SAX possess favorable safety profiles with minimal cardiovascular risks associated with their use . This aspect is crucial for patient management in T2DM, where cardiovascular health is often compromised.

Propiedades

Número CAS

841302-24-7

Fórmula molecular

C18H25N3O3

Peso molecular

331.4 g/mol

Nombre IUPAC

(1S,3R,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

InChI

InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12-,13+,14-,16?,17-,18+/m1/s1

Clave InChI

GAWUJFVQGSLSSZ-YQWHHNEHSA-N

SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N

SMILES isomérico

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N

SMILES canónico

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N

Sinónimos

(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile;  BMS 510849;  5-Hydroxy Saxagliptin;  BMS 510849;  M2 Saxagliptin Hydroxylated Metabolite

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.